molecular formula C8H7ClN2 B15071339 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine

6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15071339
M. Wt: 166.61 g/mol
InChI Key: ZDGOJXPQSQUEBP-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization in the presence of a base to form the pyrrolopyridine core. The reaction is often carried out in the presence of a palladium catalyst and a suitable ligand .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrolopyridine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolopyridine derivatives .

Scientific Research Applications

6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methyl groups play a crucial role in enhancing its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

  • 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Comparison: Compared to its analogs, 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine exhibits unique properties due to the position of the chlorine and methyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity. For example, the presence of the chlorine atom at the 6th position and the methyl group at the 1st position can enhance its stability and specificity in biological systems .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-chloro-1-methylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7ClN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3

InChI Key

ZDGOJXPQSQUEBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CN=C(C=C21)Cl

Origin of Product

United States

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